molecular formula C13H22N2O3 B5400966 N,N-dimethyl-2-(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)acetamide

N,N-dimethyl-2-(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)acetamide

Cat. No.: B5400966
M. Wt: 254.33 g/mol
InChI Key: YCRGBVKGGVFEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)acetamide is not fully understood. However, it is believed to work by inhibiting the synthesis of essential components in bacterial, fungal, and viral cells, leading to their death. Additionally, it has been shown to work as a catalyst by lowering the activation energy required for various reactions.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in animal studies, making it a promising candidate for drug development. Additionally, it has been shown to have a broad spectrum of activity against various bacterial, fungal, and viral strains. However, further studies are needed to determine its potential side effects and long-term effects on the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-dimethyl-2-(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)acetamide is its broad spectrum of activity against various bacterial, fungal, and viral strains. Additionally, it has low toxicity, making it a promising candidate for drug development. However, its synthesis requires expertise in organic chemistry, and further studies are needed to determine its potential side effects and long-term effects on the body.

Future Directions

There are several future directions related to N,N-dimethyl-2-(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)acetamide. One potential application is in the development of new antibiotics to combat antibiotic-resistant bacterial strains. Additionally, it has potential applications in the field of catalysis, with the ability to catalyze various reactions. Further studies are needed to determine its potential applications in these fields and to optimize its synthesis for large-scale production.

Synthesis Methods

The synthesis of N,N-dimethyl-2-(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)acetamide involves a multi-step process that requires expertise in organic chemistry. The synthesis begins with the reaction of 2,2-dimethylpropanoic acid with 1,2-diaminoethane to form the corresponding amide. This amide is then reacted with 1,5-dibromopentane to form the spirocyclic compound. The final step involves the oxidation of the spirocyclic compound to form this compound.

Scientific Research Applications

N,N-dimethyl-2-(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)acetamide has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, it has been shown to have potential applications in the field of catalysis, with the ability to catalyze various reactions.

Properties

IUPAC Name

N,N-dimethyl-2-(8-oxo-1-oxa-9-azaspiro[4.6]undecan-9-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-14(2)12(17)10-15-8-7-13(5-3-9-18-13)6-4-11(15)16/h3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRGBVKGGVFEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCC2(CCCO2)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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